

Technical Support Center: Purification of Crude 2-Methyl-5-nitroaniline by Recrystallization

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Compound of Interest

Compound Name: 2-Methyl-5-nitroaniline

Cat. No.: B049896

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This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and address common challenges encountered during the purification of crude **2-Methyl-5-nitroaniline** via recrystallization.

Troubleshooting Guide

Issue	Potential Cause	Recommended Solution
Low Yield of Purified Product	Excessive solvent was used during dissolution.	Use the minimum amount of hot solvent required to completely dissolve the crude product. [1]
The product is significantly soluble in the cold recrystallization solvent.	Ensure the solution is thoroughly cooled in an ice bath to maximize crystal precipitation. [1]	
Premature crystallization occurred during hot filtration.	Pre-heat the filtration apparatus (funnel and receiving flask) and use a small amount of excess hot solvent to ensure the compound remains in solution during filtration. [1] [2]	
Crystals were lost during the washing step.	Wash the collected crystals with a minimal amount of ice-cold solvent to reduce the amount of product that redissolves. [1]	
Oily Product or No Crystal Formation	The cooling rate is too rapid.	Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the formation of an oil or very small, impure crystals. [1]
The solution is supersaturated.	Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure 2-Methyl-5-nitroaniline. [1]	

High concentration of impurities.	A high impurity level can lower the melting point of the mixture, causing it to "oil out". Consider a preliminary purification step like column chromatography if impurities are substantial. [1]	
Colored Impurities in Final Product	Colored impurities are co-crystallizing with the product.	Add a small amount of activated carbon (1-2% of the solute's weight) to the hot solution before filtration to adsorb colored impurities. [1] Be cautious not to add activated carbon to a boiling solution to prevent bumping. [1]
The aniline group is being oxidized.	Air oxidation can lead to coloration, especially when heated for extended periods. If possible, perform the recrystallization under an inert atmosphere (e.g., nitrogen or argon). [1]	
Crystals Form in the Funnel During Hot Filtration	The solution cooled too quickly in the funnel.	Use a pre-heated funnel and filter the hot solution quickly. If crystals do form, they can be redissolved by washing with a small amount of hot solvent. [1] [2]

Frequently Asked Questions (FAQs)

Q1: What are the most suitable solvents for the recrystallization of **2-Methyl-5-nitroaniline**?

A1: Ethanol, methanol, and acetone are commonly used and effective solvents for the recrystallization of **2-Methyl-5-nitroaniline**.[\[1\]](#) Water can also be used.[\[3\]](#) The ideal solvent will

dissolve the compound well at high temperatures but poorly at low temperatures, while impurities will either be highly soluble or insoluble at all temperatures.[1]

Q2: What are the common impurities found in crude **2-Methyl-5-nitroaniline**?

A2: Crude **2-Methyl-5-nitroaniline** may contain unreacted starting materials like o-toluidine, isomeric byproducts such as 2-methyl-3-nitroaniline and 2-methyl-6-nitroaniline, colored impurities from side reactions, and inorganic salts from the synthesis workup.[1]

Q3: My purified **2-Methyl-5-nitroaniline** has a low melting point. What does this indicate?

A3: A low or broad melting point range for your recrystallized product typically indicates the presence of impurities. Pure **2-Methyl-5-nitroaniline** has a melting point in the range of 103-108 °C.[4][5][6]

Q4: How can I improve the purity of my final product if a single recrystallization is insufficient?

A4: If significant impurities remain after one recrystallization, a second recrystallization can be performed. For highly impure samples, a different purification technique, such as column chromatography, may be necessary prior to recrystallization.[1][7]

Q5: What safety precautions should be taken when working with **2-Methyl-5-nitroaniline**?

A5: **2-Methyl-5-nitroaniline** is toxic if swallowed, inhaled, or in contact with skin, and is a suspected carcinogen.[3][8][9] It is essential to handle this compound in a well-ventilated area, preferably a fume hood, and wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.[3][8] Avoid creating dust.[8]

Quantitative Data

Table 1: Physical and Solubility Properties of **2-Methyl-5-nitroaniline**

Property	Value	References
Molecular Formula	C ₇ H ₈ N ₂ O ₂	[5][9]
Molecular Weight	152.15 g/mol	[5][9]
Appearance	Yellow to orange-brown crystalline solid/powder	[3][9][10]
Melting Point	103 - 108 °C	[4][5][6]
Solubility in Water	<0.1 g/100 mL at 19 °C	
Solubility in Organic Solvents	Soluble in ethanol, acetone, chloroform, and ether. Slightly soluble in methanol.	[1][3][9][11]

Experimental Protocol: Recrystallization of 2-Methyl-5-nitroaniline

This protocol outlines a standard procedure for the purification of crude **2-Methyl-5-nitroaniline** using ethanol as the recrystallization solvent.

Materials:

- Crude **2-Methyl-5-nitroaniline**
- Ethanol (95% or absolute)
- Activated Carbon (optional)
- Deionized Water
- Ice

Equipment:

- Erlenmeyer flasks
- Hot plate with magnetic stirring capabilities

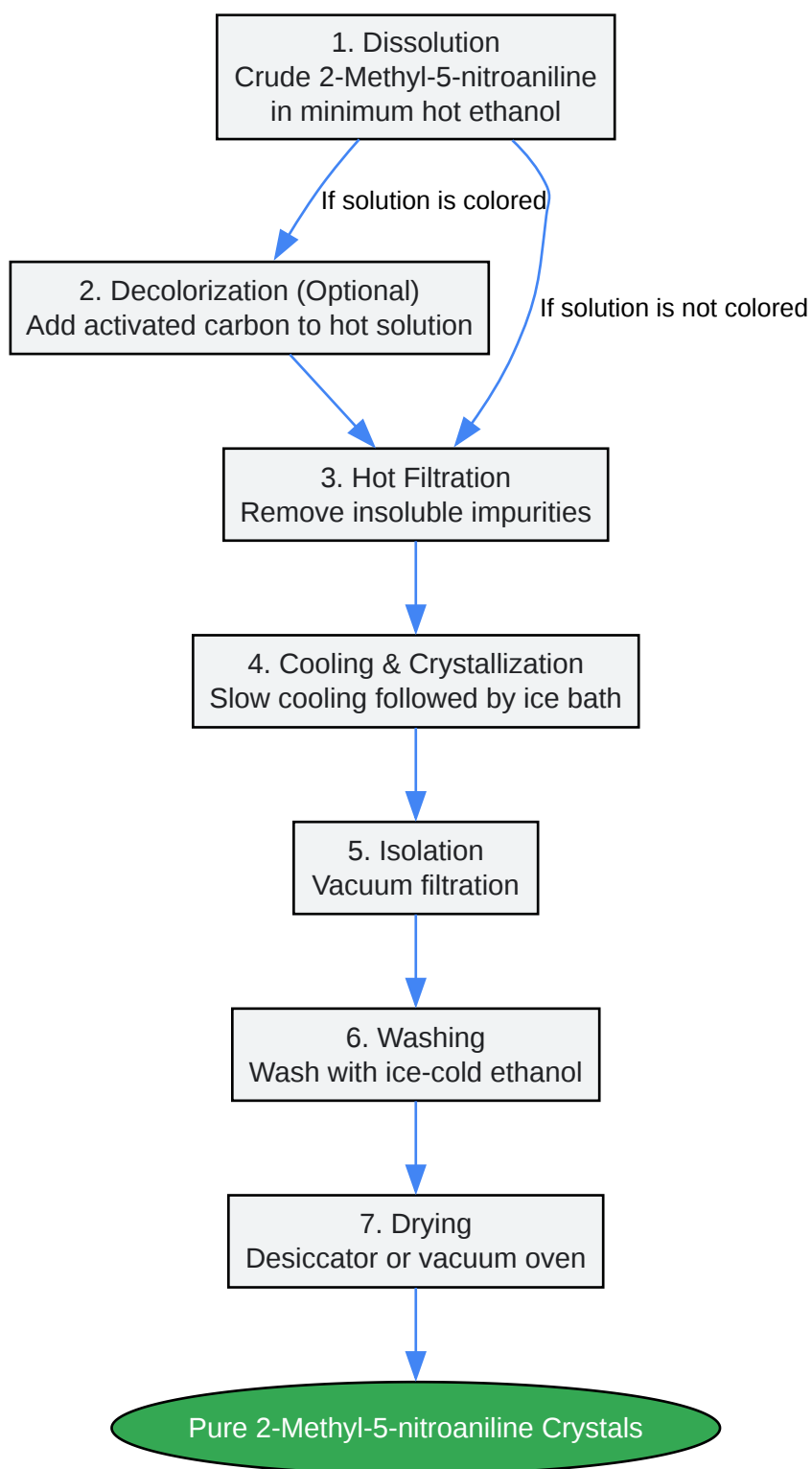
- Magnetic stir bar
- Watch glass
- Short-stemmed funnel
- Fluted filter paper
- Büchner funnel and flask
- Vacuum source
- Spatula
- Glass rod

Procedure:

- **Dissolution:** Place the crude **2-Methyl-5-nitroaniline** in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of ethanol and gently heat the mixture on a hot plate with stirring. Continue to add small portions of hot ethanol until the solid is completely dissolved.
[1]
- **Decolorization (Optional):** If the solution is highly colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon to the solution and swirl. Reheat the solution to boiling for a few minutes to allow the carbon to adsorb the impurities.[1]
- **Hot Filtration:** Quickly filter the hot solution through a pre-heated short-stemmed funnel with fluted filter paper into a clean, warm Erlenmeyer flask. This step removes any insoluble impurities and activated carbon.[1]
- **Crystallization:** Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.[1]
- **Isolation of Crystals:** Collect the purified crystals by vacuum filtration using a Büchner funnel.
[1]

- Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.^[1]
- Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature to remove any residual solvent.

Experimental Workflow



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Caption: Workflow for the purification of **2-Methyl-5-nitroaniline** by recrystallization.

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